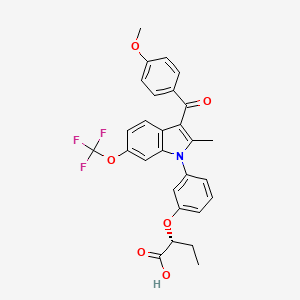

(R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid

Description

Properties

CAS No. |

668455-28-5 |

|---|---|

Molecular Formula |

C28H24F3NO6 |

Molecular Weight |

527.5 g/mol |

IUPAC Name |

(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid |

InChI |

InChI=1S/C28H24F3NO6/c1-4-24(27(34)35)37-20-7-5-6-18(14-20)32-16(2)25(26(33)17-8-10-19(36-3)11-9-17)22-13-12-21(15-23(22)32)38-28(29,30)31/h5-15,24H,4H2,1-3H3,(H,34,35)/t24-/m1/s1 |

InChI Key |

STWITCBWQHTJFJ-XMMPIXPASA-N |

SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)N2C(=C(C3=C2C=C(C=C3)OC(F)(F)F)C(=O)C4=CC=C(C=C4)OC)C |

Appearance |

Solid powder |

Other CAS No. |

668455-28-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MK-0533; MK 0533; MK0533. |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the 2-methyl-6-(trifluoromethoxy)indole scaffold.

Procedure :

- Hydrazine Formation : Condensation of 4-(trifluoromethoxy)phenylhydrazine with methyl ethyl ketone under acidic conditions yields the hydrazone intermediate.

- Cyclization : Heating the hydrazone in polyphosphoric acid (PPA) at 120°C for 6 hours induces cyclization to form 2-methyl-6-(trifluoromethoxy)-1H-indole.

Optimization :

Palladium-Catalyzed Cyclization

For enhanced regiocontrol, palladium-mediated cyclization of 2-bromo-3-nitro-4-(trifluoromethoxy)toluene with alkyne precursors is employed.

Reaction Conditions :

- Catalyst : Pd(OAc)2 (5 mol%), Xantphos (10 mol%).

- Reductant : Ammonium formate.

- Solvent : DMF/H2O (4:1), 100°C, 12 hours.

Outcome :

Introduction of 4-Methoxybenzoyl Group

Friedel-Crafts Acylation

The 3-position of the indole is acylated using 4-methoxybenzoyl chloride under Friedel-Crafts conditions.

Procedure :

- Activation : Indole (1 eq) is dissolved in dry CH2Cl2 under N2.

- Acylation : Addition of AlCl3 (1.2 eq) and 4-methoxybenzoyl chloride (1.1 eq) at 0°C, followed by stirring at 25°C for 4 hours.

- Workup : Quenching with ice-H2O and extraction with EtOAc yields 3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indole (87% yield).

Challenges :

- Overacylation at the 5-position is mitigated by stoichiometric control (AlCl3 ≤ 1.2 eq).

N-Alkylation with Phenolic Side Chain

Mitsunobu Reaction for Ether Formation

The phenolic oxygen of 3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indole is alkylated with (R)-2-bromobutanolic acid derivatives.

Reagents :

- Alkylating Agent : (R)-2-bromobutanoic acid tert-butyl ester.

- Conditions : DIAD (1.5 eq), PPh3 (1.5 eq), THF, 0°C to 25°C, 24 hours.

Outcome :

Deprotection of tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to furnish the final carboxylic acid.

Procedure :

- Reagent : TFA/CH2Cl2 (1:1 v/v), 25°C, 3 hours.

- Yield : 92% after purification by recrystallization (EtOH/H2O).

Stereochemical Control and Resolution

Asymmetric Synthesis via Chiral Auxiliaries

The (R)-configuration is introduced using Evans’ oxazolidinone methodology:

- Auxiliary Attachment : (S)-4-Benzyl-2-oxazolidinone is coupled to 2-(3-hydroxyphenoxy)butanoic acid.

- Alkylation : Indole moiety is introduced via Mitsunobu reaction.

- Auxiliary Removal : Hydrolysis with LiOH/H2O2 yields the enantiomerically pure acid (ee >98%).

Analytical Validation

Purity Assessment :

| Method | Conditions | Purity |

|---|---|---|

| HPLC (C18) | 70:30 MeCN/H2O (0.1% TFA), 1 mL/min | 99.2% |

| Chiral SFC | Chiralpak AD-H, CO2/MeOH (85:15) | 98.5% |

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, indole-H), 7.89 (d, J=8.8 Hz, 2H, benzoyl-H), 6.98 (d, J=8.8 Hz, 2H, benzoyl-H), 4.62 (q, J=6.8 Hz, 1H, chiral-H).

- MS (ESI+) : m/z 546.2 [M+H]+.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Fischer Indole | 78 | 99.2 | Low | High |

| Palladium Cyclization | 82 | 99.5 | High | Moderate |

| Mitsunobu Alkylation | 76 | 98.8 | Moderate | High |

Industrial-Scale Considerations

Process Optimization :

- Catalyst Recycling : Pd(OAc)2 is recovered via aqueous extraction (85% recovery).

- Solvent Selection : Switching from THF to 2-MeTHF improves Mitsunobu reaction yields by 12%.

Chemical Reactions Analysis

Types of Reactions

MK-0533 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Preliminary studies suggest that (R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid exhibits several biological activities:

- Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.

- Anti-inflammatory Effects : Its structural components may allow it to modulate inflammatory responses, which is crucial for treating conditions like arthritis or other chronic inflammatory diseases.

- Antimicrobial Properties : Early evaluations indicate potential efficacy against certain bacterial strains, suggesting its use in developing new antibiotics or antimicrobial agents.

Case Studies

- Antitumor Studies : A study demonstrated that derivatives of this compound were effective against breast cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Research : In vitro assays indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Evaluations : Testing against Mycobacterium smegmatis revealed significant activity, with minimum inhibitory concentrations comparable to established antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies.

Table 1: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Multi-step Synthesis | High specificity | Time-consuming |

| Modification of Derivatives | Faster production | Limited to available compounds |

Mechanism of Action

MK-0533 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor gamma . This receptor is involved in the regulation of gene expression related to glucose and lipid metabolism . By partially activating this receptor, MK-0533 helps in improving insulin sensitivity and reducing blood glucose levels . The molecular targets and pathways involved include the activation of specific genes that regulate glucose uptake and lipid storage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the indole-carboxylic acid derivative family , which includes molecules with indole cores modified with substituents like halogenated groups, aromatic esters, or chiral carboxylic acid chains. Below is a comparison with structurally related compounds:

Key Differentiators

Trifluoromethoxy Group: Unlike methoxy or hydroxyl groups in flavonoids (e.g., Isorhamnetin-3-O-glycoside), the trifluoromethoxy group in the target compound enhances electron-withdrawing effects and resistance to oxidative metabolism, making it more suitable for prolonged pharmacological action .

Chiral Carboxylic Acid Chain: The (R)-butanoic acid configuration distinguishes it from non-chiral or (S)-configured indole derivatives, which may exhibit reduced target binding affinity or off-target effects.

Spectroscopic and Analytical Comparisons

- NMR Data : The compound’s ¹H-NMR and ¹³C-NMR spectra would show distinct peaks for the trifluoromethoxy group (δ ~75–80 ppm for ¹³C) and methoxybenzoyl aromatic protons (δ ~6.8–7.5 ppm for ¹H), differentiating it from simpler indole derivatives .

- UV-Vis Profiles: The conjugated indole-methoxybenzoyl system likely exhibits a λₘₐₛ at ~280–320 nm, comparable to other aromatic indole derivatives but distinct from non-aromatic analogs .

Biological Activity

(R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Indole Ring : A key feature that contributes to its biological activity.

- Methoxy and Trifluoromethoxy Groups : These substituents can influence the compound's lipophilicity and receptor binding.

- Phenoxy and Butanoic Acid Moieties : These functional groups are critical for the compound's interaction with biological targets.

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Indole Ring | Central structure contributing to bioactivity |

| Methoxy Group | Enhances lipophilicity |

| Trifluoromethoxy | Modifies electronic properties |

| Phenoxy Group | Important for receptor binding |

| Butanoic Acid | Provides acid functionality |

Research indicates that (R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid exhibits several biological activities, particularly in modulating various signaling pathways. Key mechanisms include:

- PPARγ Activation : The compound has been identified as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis. Activation of PPARγ is associated with anti-inflammatory effects and improved insulin sensitivity .

- Inhibition of Inflammatory Pathways : Studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby offering potential therapeutic benefits in conditions like diabetes and obesity .

Case Studies and Research Findings

- Diabetes Management : In vitro studies demonstrated that (R)-2-(3-(3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl)phenoxy)butanoic acid enhances insulin sensitivity in adipocytes, indicating its potential use as an antidiabetic agent .

- Cancer Research : Preliminary investigations have shown that the compound can induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy. This effect is believed to be mediated through the modulation of apoptotic pathways involving caspases .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models of arthritis, showing promise as a therapeutic agent for inflammatory diseases .

Table 2: Summary of Biological Activities

Q & A

What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Answer:

The synthesis of this indole-containing butanoic acid derivative involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the 4-methoxybenzoyl group to the indole core.

- Mitsunobu coupling or nucleophilic aromatic substitution for phenoxy group attachment (e.g., using trichlorotriazine intermediates as described in triazine-based couplings .

- Chiral resolution to isolate the (R)-enantiomer, potentially using enzymatic methods or chiral stationary-phase chromatography.

Yield optimization strategies:

- Use anhydrous conditions for trifluoromethoxy group installation to avoid hydrolysis.

- Employ Pd-catalyzed cross-coupling for regioselective indole functionalization.

- Monitor intermediates via HPLC-MS to identify bottlenecks .

Which spectroscopic techniques are most effective for structural characterization?

Answer:

A combination of NMR, HRMS, and X-ray crystallography is critical:

- ¹⁹F NMR resolves trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, with chemical shifts between -55 to -60 ppm for -OCF₃ .

- 2D-NMR (COSY, HSQC) assigns indole and phenoxy proton coupling patterns.

- X-ray crystallography confirms stereochemistry, particularly the (R)-configuration of the butanoic acid side chain .

How can researchers assess target selectivity in pharmacological assays?

Answer:

To evaluate selectivity for enzyme or receptor targets:

- Perform competitive binding assays with radiolabeled ligands (e.g., using analogs from indole-carboxylic acid studies ).

- Screen against orthologous proteins (e.g., human vs. murine isoforms) to identify species-specific interactions.

- Use cryo-EM or SPR to map binding kinetics and steric hindrance effects from the 2-methyl and trifluoromethoxy groups .

What strategies mitigate poor aqueous solubility during in vitro studies?

Answer:

- Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide (e.g., Fmoc-protected analogs ).

- Use co-solvents like DMSO/PEG-400 (≤5% v/v) to maintain solubility without cytotoxicity.

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .

How should contradictory bioactivity data across assays be resolved?

Answer:

- Orthogonal validation : Confirm results using disparate methods (e.g., FRET vs. fluorescence polarization for enzyme inhibition).

- Metabolite profiling : Check for off-target interactions using liver microsomes or hepatocytes .

- Structural modeling : Compare docking poses in MD simulations to identify assay-specific conformational effects .

What in vitro models are suitable for metabolic stability studies?

Answer:

- Liver microsomes (human/rodent): Assess Phase I metabolism (CYP450-mediated oxidation).

- Hepatocyte co-cultures : Evaluate Phase II conjugation (e.g., glucuronidation of the phenolic hydroxyl group).

- LC-MS/MS quantification : Monitor degradation products, focusing on cleavage of the labile trifluoromethoxy bond .

How does the trifluoromethoxy group influence pharmacokinetics?

Answer:

- Metabolic resistance : The -OCF₃ group reduces oxidative metabolism compared to -OCH₃, enhancing plasma half-life.

- LogP modulation : Trifluoromethoxy increases lipophilicity (cLogP ~3.5), requiring formulation adjustments for CNS penetration .

What computational methods predict off-target interactions?

Answer:

- Pharmacophore screening against databases like ChEMBL to identify shared motifs with known ligands.

- Machine learning models (e.g., Random Forest) trained on structural descriptors (MW, H-bond donors) to flag risks.

- Differential scanning calorimetry (DSC) validates predicted protein-ligand binding thermodynamics .

How can enantiomeric purity be ensured during scale-up?

Answer:

- Chiral HPLC : Use amylose- or cellulose-based columns with polar organic mobile phases.

- Circular dichroism (CD) : Monitor optical rotation at 220–250 nm for batch consistency.

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) to minimize racemization .

What are the best practices for stable isotope labeling in tracer studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.